molecular formula C19H17ClN4O2 B11393296 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-chloro-2-methoxy-5-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(4-chloro-2-methoxy-5-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11393296
M. Wt: 368.8 g/mol
InChI Key: QMASVWWFACSRRV-UHFFFAOYSA-N
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Description

5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE is a complex organic compound that features a benzodiazole ring, a pyrrolone ring, and various functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multi-step organic reactions. Key steps might include:

  • Formation of the benzodiazole ring through cyclization reactions.
  • Introduction of the pyrrolone ring via condensation reactions.
  • Functional group modifications such as chlorination, methoxylation, and methylation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow chemistry for large-scale production.
  • Purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing other complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: May act as an inhibitor for specific enzymes.

    Receptor Binding: Potential to bind to biological receptors, influencing cellular pathways.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Molecular Targets: Binding to enzymes or receptors.

    Pathways: Modulating signaling pathways, inhibiting enzyme activity, or altering gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazoles: Compounds with similar benzodiazole rings.

    Pyrrolones: Compounds with similar pyrrolone structures.

Uniqueness

    Functional Groups: The specific combination of functional groups in this compound may confer unique biological activities.

    Structural Features: The presence of both benzodiazole and pyrrolone rings in a single molecule is relatively rare and may offer unique properties.

Properties

Molecular Formula

C19H17ClN4O2

Molecular Weight

368.8 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(4-chloro-2-methoxy-5-methylphenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C19H17ClN4O2/c1-10-7-14(16(26-2)8-11(10)20)24-9-15(25)17(18(24)21)19-22-12-5-3-4-6-13(12)23-19/h3-8,21,25H,9H2,1-2H3,(H,22,23)

InChI Key

QMASVWWFACSRRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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